2-acetyl-5-phenyl-1,3-cyclohexanedione
Description
Context of 1,3-Cyclohexanedione (B196179) Core Structure in Synthetic Chemistry
The 1,3-cyclohexanedione framework is a well-established and versatile building block in the synthesis of a wide array of organic compounds. jindunchemistry.com This cyclic diketone is not merely a passive scaffold but an active participant in numerous chemical reactions. Its utility is rooted in the reactivity of its dicarbonyl groups and the intervening methylene (B1212753) group. journalcra.com This structural motif is a precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. jindunchemistry.com For instance, derivatives of 1,3-cyclohexanedione are found in commercial herbicides such as sulcotrione (B48614) and mesotrione. nih.govchemicalbook.com The core structure can be synthesized through methods like the semi-hydrogenation of resorcinol (B1680541). wikipedia.org
The presence of the 1,3-dicarbonyl arrangement leads to a pronounced acidity of the C2-protons, facilitating a variety of condensation and alkylation reactions. Furthermore, the molecule exists in equilibrium with its enol tautomer, which influences its reactivity profile. wikipedia.org This tautomerism is a key feature of β-dicarbonyl compounds.
Significance of β-Diketone Functionality in Chemical Reactivity
The β-diketone moiety is a crucial functional group that dictates the chemical behavior of 2-acetyl-5-phenyl-1,3-cyclohexanedione. This arrangement of two carbonyl groups separated by a single carbon atom confers a unique set of reactive properties. One of the most significant characteristics of β-diketones is their existence as keto-enol tautomers. nih.gov The enol form is stabilized by intramolecular hydrogen bonding and conjugation, often making it the predominant tautomer in solution. wikipedia.org
The acidic nature of the α-protons in β-diketones makes them valuable nucleophiles in a variety of carbon-carbon bond-forming reactions. researchgate.net They can undergo reactions such as:
Alkylation and Acylation: The enolate, readily formed in the presence of a base, can react with electrophiles like alkyl halides and acyl chlorides.
Condensation Reactions: β-Diketones are classic substrates for Knoevenagel and Michael reactions.
Heterocycle Synthesis: They serve as precursors for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. journalcra.com
The presence of the acetyl group at the 2-position of the 1,3-cyclohexanedione ring classifies the target molecule as a β-triketone. This extends the conjugated system and provides additional sites for reaction, making it a highly versatile intermediate in organic synthesis. nih.gov
Overview of Research Trajectories for this compound
While specific research on this compound is not extensively documented, the research trajectories for analogous compounds suggest several promising areas of investigation. The structural similarity to known bioactive molecules points towards potential applications in medicinal and agricultural chemistry.
Potential Research Areas:
Herbicide Development: Many commercial herbicides are derivatives of 2-acyl-1,3-cyclohexanediones that act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Research could focus on the synthesis and evaluation of this compound and its derivatives as potential HPPD inhibitors.
Medicinal Chemistry: The indane-1,3-dione scaffold, structurally related to cyclohexanedione, is found in compounds with a range of biological activities, including anti-inflammatory, antitumor, and anticoagulant properties. mdpi.com The phenyl substitution on the cyclohexanedione ring could be explored for its influence on such activities.
Synthetic Methodology: The β-triketone moiety can serve as a versatile handle for polymer diversification and the synthesis of complex molecular architectures through "click" chemistry-like reactions. nih.gov
Physicochemical Data of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1,3-Cyclohexanedione | 504-02-9 | C6H8O2 | 112.13 | 105.5 |
| 5-Phenyl-1,3-cyclohexanedione | 493-72-1 | C12H12O2 | 188.22 | 188 |
| 2-Acetyl-1,3-cyclohexanedione | 4056-73-9 | C8H10O3 | 154.16 | 20 |
| 2-Acetyl-5,5-dimethyl-1,3-cyclohexanedione | 1755-15-3 | C10H14O3 | 182.22 | 36-40 |
Structure
3D Structure
Properties
IUPAC Name |
2-acetyl-5-phenylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(15)14-12(16)7-11(8-13(14)17)10-5-3-2-4-6-10/h2-6,11,14H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRZBJZNGBJEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)CC(CC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies for 2 Acetyl 5 Phenyl 1,3 Cyclohexanedione and Its Precursors
Direct Synthetic Routes to 2-acetyl-5-phenyl-1,3-cyclohexanedione
The direct synthesis of the title compound is typically a two-stage process: formation of the 5-phenyl-1,3-cyclohexanedione core, followed by acylation.
Condensation Reactions for Cyclohexanedione Core Formation
The construction of the 5-phenyl-1,3-cyclohexanedione ring is a critical step and can be accomplished through several condensation strategies. The two most prominent methods are Dieckmann-type condensations and Michael addition strategies.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. For the synthesis of 5-phenyl-1,3-cyclohexanedione, a suitable precursor would be a diethyl or dimethyl ester of 3-phenylhexanedioic acid. The reaction is base-catalyzed, typically using a strong base like sodium ethoxide or potassium tert-butoxide.
The mechanism involves the deprotonation of an α-carbon of the diester to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl group, forming a cyclic tetrahedral intermediate. Subsequent elimination of an alkoxide group yields the cyclic β-keto ester. organicchemistrytutor.comlibretexts.org Acidic workup then provides the final 5-phenyl-1,3-cyclohexanedione product. The formation of a stable six-membered ring is a thermodynamic driving force for this reaction.
A general representation of the Dieckmann condensation for the formation of a substituted 1,3-cyclohexanedione (B196179) is as follows:
Precursor: Diethyl 3-phenyl-1,5-pentanedioate
Base: Sodium ethoxide
Solvent: Ethanol or an aprotic solvent like benzene (B151609) or toluene (B28343)
Workup: Acidification (e.g., with HCl)
| Step | Description |
| 1 | A strong base, such as sodium ethoxide, removes a proton from the carbon alpha to one of the ester groups, forming an enolate ion. |
| 2 | The enolate ion acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule. |
| 3 | This intramolecular attack forms a six-membered ring and a tetrahedral intermediate. |
| 4 | The intermediate collapses, eliminating an ethoxide ion and forming a cyclic β-keto ester. |
| 5 | The acidic proton between the two carbonyl groups is removed by the base, driving the reaction to completion. |
| 6 | An acidic workup protonates the enolate to yield the final 5-phenyl-1,3-cyclohexanedione. |
An alternative and widely used approach for the synthesis of the 5-phenyl-1,3-cyclohexanedione core is through a Michael addition followed by a cyclization reaction. This method typically involves the reaction of a Michael acceptor, such as a chalcone (B49325) derivative (an α,β-unsaturated ketone), with a Michael donor like diethyl malonate. researchgate.net
In the context of synthesizing 5-phenyl-1,3-cyclohexanedione, the reaction would involve the addition of diethyl malonate to a chalcone. The resulting adduct can then be induced to cyclize, often under basic conditions, to form the desired cyclohexanedione ring system. This tandem Michael addition-cyclization approach is efficient for creating substituted cyclic diones. organic-chemistry.org
A representative reaction scheme is as follows:
Reactants: Chalcone (1,3-diphenyl-2-propen-1-one) and Diethyl malonate
Base: A suitable base to facilitate both the Michael addition and subsequent cyclization.
Solvent: An appropriate solvent to dissolve the reactants and facilitate the reaction.
| Reactant 1 | Reactant 2 | Base/Catalyst | Product |
| Chalcone | Diethyl malonate | Sodium ethoxide | Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate (intermediate) |
| Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate | - | Base-catalyzed cyclization | 5-Phenyl-1,3-cyclohexanedione derivative |
Acylation Procedures at C2 Position
Once the 5-phenyl-1,3-cyclohexanedione precursor has been synthesized, the next step is the introduction of the acetyl group at the C2 position. This is a C-acylation reaction. The methylene (B1212753) group at the C2 position of 1,3-cyclohexanediones is acidic due to the presence of the two flanking carbonyl groups, making it amenable to deprotonation and subsequent acylation.
Several methods can be employed for this acylation. A common approach involves the use of an acylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a catalyst. Lewis acids are often used to promote this reaction. metu.edu.tr
Another effective method involves the formation of an enamine from the 1,3-dione, which then reacts with the acylating agent. This approach can offer milder reaction conditions and improved yields. For instance, the reaction of 5-phenyl-1,3-cyclohexanedione with a secondary amine like pyrrolidine (B122466) would form an enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and can readily react with acetic anhydride to yield the C-acylated product after hydrolysis.
A one-pot synthesis for related 2-acyl-cyclohexane-1,3-diones has been developed using N,N'-carbonyldiimidazole (CDI) and triethylamine, which could be adapted for the synthesis of this compound.
| Acylating Agent | Catalyst/Reagent | Key Features |
| Acetic Anhydride | Lewis Acid (e.g., BF₃, AlCl₃) | Classical method, can require harsh conditions. |
| Acetyl Chloride | Base (e.g., pyridine) | Common and effective, but can generate HCl. |
| Acetic Anhydride | Enamine (from 1,3-dione and secondary amine) | Milder conditions, good yields. |
| Carboxylic Acid | Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (B28879) (DMAP) | Mild conditions, suitable for sensitive substrates. |
Catalyst-Mediated Transformations in Synthesis
Catalysts play a crucial role in the synthesis of this compound, both in the formation of the cyclohexanedione ring and in the subsequent acylation step.
In the Michael addition route, various catalysts can be employed to enhance the reaction rate and yield. For instance, KF/Al2O3 has been used as a solid-supported catalyst for the Michael addition of dimedone to chalcones. researchgate.net Organocatalysts, such as proline and its derivatives, have also been shown to be effective in catalyzing Michael additions. nih.gov
For the C-acylation step, Lewis acids are commonly used catalysts. They activate the acylating agent, making it more electrophilic and facilitating the attack by the enolate of the 1,3-dione. Examples of Lewis acids used in acylation reactions include zinc chloride, cobalt(II) chloride, and various metal triflates. rsc.org Furthermore, 4-dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for acylation reactions, particularly when using carboxylic acids activated with carbodiimides.
The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and environmental footprint. The development of reusable and more environmentally benign catalysts is an active area of research.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation. google.com
Microwave irradiation can be effectively applied to several steps in the synthesis of this compound. For instance, the condensation reactions for the formation of the cyclohexanedione ring and the subsequent acylation can be accelerated under microwave conditions.
Research has shown that microwave-assisted synthesis of substituted 2-phenyl-2-cyclohexenone enol ester derivatives, which involves coupling and acylation reactions, results in significant improvements in yields and reaction times. semanticscholar.orgrsc.org A typical microwave-assisted acylation might involve reacting 5-phenyl-1,3-cyclohexanedione with an acylating agent in a suitable solvent under microwave irradiation for a few minutes, a process that could take several hours under conventional heating. jocpr.com
| Reaction Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Potential Advantages of Microwave |
| Ring Formation (e.g., Michael Addition) | Several hours to days | Minutes to an hour | Reduced reaction time, improved yields, fewer side products. |
| C2-Acylation | Several hours | Minutes | Faster reaction rates, potential for solvent-free conditions. |
Synthesis of 5-Phenyl-1,3-cyclohexanedione as a Key Intermediate
The primary and most established route for synthesizing 5-phenyl-1,3-cyclohexanedione involves a base-catalyzed Michael addition reaction followed by an intramolecular cyclization and subsequent decarboxylation. This sequence begins with the reaction between an α,β-unsaturated ketone and a malonic ester. studycorgi.com
Specifically, chalcone (trans-4-phenyl-3-buten-2-one) serves as the Michael acceptor, and diethyl malonate is the typical Michael donor. The reaction is facilitated by a strong base, such as sodium ethoxide or sodium methoxide, which deprotonates the diethyl malonate to form a nucleophilic enolate. studycorgi.comorgsyn.org This enolate then adds to the β-carbon of the chalcone. The resulting intermediate subsequently undergoes an intramolecular Dieckmann condensation, leading to the formation of a cyclic β-keto ester. The final steps involve the hydrolysis of the ester group and decarboxylation, typically achieved by heating in an acidic or basic aqueous solution, to yield the target intermediate, 5-phenyl-1,3-cyclohexanedione. studycorgi.comepo.org
A general representation of this process is the reaction of an α,β-unsaturated ketone with a substituted acetate (B1210297) ester and a metal alkoxide, which produces high yields of the corresponding 5-substituted-1,3-cyclohexanedione after decarboxylation. google.com
Table 1: Michael Addition for Synthesis of 5-Phenyl-1,3-cyclohexanedione Precursor
| Reactant 1 (Michael Donor) | Reactant 2 (Michael Acceptor) | Base/Catalyst | Key Transformation | Final Product |
|---|---|---|---|---|
| Diethyl Malonate | Chalcone (trans-4-Phenyl-3-buten-2-one) | Sodium Ethoxide/Methoxide | Michael Addition / Intramolecular Condensation | 5-Phenyl-1,3-cyclohexanedione |
An alternative, though less common, pathway for the synthesis of 1,3-cyclohexanedione cores is the catalytic hydrogenation of resorcinol (B1680541) derivatives. orgsyn.org In this approach, a substituted resorcinol could be reduced using a metal catalyst, such as Raney nickel or palladium on carbon (Pd/C), under a hydrogen atmosphere. orgsyn.orggoogle.comgoogle.com The resulting dihydroresorcinol is the 1,3-cyclohexanedione. For the phenyl-substituted variant, this would require starting with 5-phenylresorcinol. The reaction is typically performed in an aqueous basic solution, and subsequent neutralization with acid yields the final product. google.com This method can achieve high conversion rates and product yields, with some processes reporting yields of around 95%. google.com
Chemo- and Regioselectivity in Synthesis
The final step in the formation of this compound is the acylation of the 5-phenyl-1,3-cyclohexanedione intermediate. This step is critical as it requires high chemo- and regioselectivity. 5-Phenyl-1,3-cyclohexanedione exists in tautomeric equilibrium between the diketo form and the enol form (3-hydroxy-5-phenylcyclohex-2-en-1-one). This duality presents two potential sites for acylation: the oxygen atom of the enol (O-acylation) and the carbon atom at the 2-position (C-acylation).
To selectively synthesize the desired this compound, the reaction must favor C-acylation. The choice of acylating agent, base, and solvent is paramount in controlling the regioselectivity of this reaction. The use of acyl chlorides, such as acetyl chloride, or acetic anhydride are common for introducing the acetyl group.
Achieving selective C-acylation often involves the formation of a metal chelate of the dione (B5365651). For instance, reacting the 1,3-dione with a base like calcium hydroxide (B78521) or magnesium ethoxide can form a more stable intermediate that directs the incoming electrophile (the acetyl group) to the carbon atom. rsc.org Using two equivalents of a base like calcium hydroxide can effectively trap the liberated hydrogen chloride (when using acetyl chloride) and maintain the basic medium necessary for the reaction. rsc.org The reaction is often performed in an anhydrous aprotic solvent, such as dioxane, to prevent hydrolysis of the acylating agent. rsc.org
Table 2: Factors Influencing Selectivity in Acylation
| Factor | Condition for C-Acylation (Desired) | Condition for O-Acylation (Undesired) |
|---|---|---|
| Base | Strong, chelating bases (e.g., Ca(OH)₂, Mg(OEt)₂) | Weak, non-chelating bases (e.g., Pyridine) |
| Solvent | Nonpolar, aprotic solvents (e.g., Dioxane) | Polar solvents |
| Leaving Group | Harder leaving groups on the acyl source | Softer leaving groups on the acyl source |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be evaluated and improved through this lens.
For the synthesis of the 5-phenyl-1,3-cyclohexanedione intermediate, the catalytic hydrogenation of 5-phenylresorcinol presents a greener alternative to the Michael addition route. Catalytic processes are inherently more atom-economical than stoichiometric reactions. The hydrogenation route often uses water as a solvent and can achieve high conversion and selectivity, reducing the need for extensive purification of waste streams. google.com
In the acylation step, traditional methods may use hazardous solvents like dioxane. rsc.org Green chemistry principles would encourage the search for more benign solvent alternatives. Furthermore, exploring catalytic methods for the acylation, perhaps using solid acid or base catalysts that can be easily recovered and recycled, would improve the environmental profile of the synthesis.
Another green chemistry approach is the use of enabling technologies such as microwave-assisted synthesis. Microwave heating can often lead to significantly reduced reaction times, increased yields, and higher purity products, which minimizes energy consumption and waste generation. mdpi.com Applying this technology to the cyclization or acylation steps could represent a significant process improvement. The development of a one-pot or cascade reaction, where the Michael addition, cyclization, and decarboxylation occur sequentially in a single vessel without isolating intermediates, would also align with green chemistry goals by reducing solvent use, energy consumption, and waste. mdpi.com
Advanced Reaction Mechanisms and Reactivity Studies of 2 Acetyl 5 Phenyl 1,3 Cyclohexanedione
Tautomerism and Isomerism of the β-Diketone System
The presence of the 1,3-dicarbonyl moiety in 2-acetyl-5-phenyl-1,3-cyclohexanedione allows for the existence of several tautomeric forms. This phenomenon is a key determinant of its chemical behavior.
Keto-Enol Tautomeric Equilibria in Solution and Solid State
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. In solution, 1,3-cyclohexanedione (B196179) itself predominantly exists as the enol tautomer. sci-hub.se This preference for the enol form is attributed to the formation of a conjugated system and the stabilizing effect of an intramolecular hydrogen bond. vaia.com For unsymmetrical β-diketones like 1-phenyl-1,3-butanedione, it has been observed that they exist almost entirely as two cis-enol forms in solvents like CDCl3. nih.gov
Theoretical studies on benzoylcyclohexane-1,3-dione, a related compound, have shown that the triketone form and two cis-endocyclic double bond enol tautomers are the most stable. researchgate.net It is highly probable that this compound also favors the enolic forms in both solution and the solid state. The equilibrium between the different tautomers can be influenced by the solvent, temperature, and pH.
The general tautomeric equilibrium for a 2-acyl-1,3-cyclohexanedione is depicted below:

Figure 1: Keto-enol tautomerism in this compound, showing the triketo form and the two possible enol forms.
Intramolecular Hydrogen Bonding Influencing Tautomeric Forms
The stability of the enol forms of β-diketones is significantly enhanced by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This interaction creates a stable six-membered ring-like structure. In the case of this compound, two different enol forms are possible, each with a distinct intramolecular hydrogen bond.
Studies on acetylacetone (B45752) have shown that while there is some π-delocalization, the geometry of the enol form is not completely symmetric. For unsymmetrical phenyl-substituted β-diketones, thermodynamic analysis suggests that the enolic proton is preferentially located closer to the oxygen atom of the carbonyl group that is part of the acetyl or benzoyl moiety. nih.gov This preference is likely influenced by the electronic effects of the phenyl and acetyl groups. Quantum chemical calculations on similar systems have highlighted the importance of intramolecular hydrogen bonding in determining the relative stabilities of the tautomers. rsc.org
Energy Barriers and Dynamics of Tautomeric Interconversion
The interconversion between the keto and enol tautomers, as well as between the different enol forms, involves proton transfer and is characterized by specific energy barriers. The rate of this interconversion is often fast on the NMR timescale, leading to averaged signals, but can sometimes be slow enough to observe distinct species. libretexts.org
Theoretical calculations on benzoylcyclohexane-1,3-dione have been used to determine the energy barriers of tautomeric interconversion. researchgate.net These barriers are crucial for understanding the dynamics of the system. The height of the energy barrier can be influenced by solvent effects, as solvents can mediate the proton transfer process. For instance, protic solvents can facilitate interconversion by participating in the proton transfer, while aprotic solvents may lead to higher barriers.
Electrophilic Reactions at the Active Methylene (B1212753) (C2) Position
The C2 position of the 1,3-cyclohexanedione ring is flanked by two carbonyl groups, making the protons attached to it (in the keto form) acidic and the carbon atom itself nucleophilic (in the enolate form). The acetyl group at C2 further enhances this reactivity.
The enolate of this compound can readily react with a variety of electrophiles. Alkylation reactions with alkyl halides, for example, are a common transformation for 1,3-dicarbonyl compounds. oalib.com However, for 2-alkylcyclohexane-1,3-diones, C-alkylation with unactivated electrophiles can be challenging due to competing O-alkylation. nih.gov To circumvent this, methods involving the use of hydrazone derivatives have been developed to achieve selective C-alkylation. nih.gov
The active methylene group can also participate in condensation reactions. For instance, Knoevenagel condensation with aldehydes can occur at this position, although the reactivity of the acetyl group's methyl protons must also be considered. sci-hub.seacs.orgnih.govresearchgate.net Furthermore, this position is susceptible to reactions like diazo transfer, as demonstrated by the synthesis of 2-diazo-5-phenyl-cyclohexane-1,3-dione from 5-phenyl-1,3-cyclohexanedione. prepchem.com
Nucleophilic Reactions Involving Carbonyl Centers
The three carbonyl groups of this compound are electrophilic centers and can undergo nucleophilic attack. The reactivity of each carbonyl group will differ based on steric and electronic factors.
The carbonyl groups of the cyclohexanedione ring can react with nucleophiles like amines. For instance, reaction with hydrazines can lead to the formation of fused heterocyclic systems like indazoles. A review on 1,3-cyclohexanedione and its derivatives shows that 2-acetyl-5,5-dimethyl-1,3-cyclohexanedione reacts with 4-methoxyphenylhydrazine to form a tetrahydroindazole (B12648868) derivative. journalcra.com It is expected that this compound would undergo similar reactions.
The carbonyl centers can also be attacked by organometallic reagents. However, in some cases, the cyclic nature of the dione (B5365651) can hinder the approach of the nucleophile due to steric effects. nih.gov The compound can also serve as a precursor for the synthesis of various heterocyclic compounds through reactions involving its carbonyl groups and the active methylene position. scirp.orgnahrainuniv.edu.iqscirp.org
Oxidation and Reduction Pathways of the Cyclohexanedione Moiety
The cyclohexanedione ring and the acetyl group can undergo both oxidation and reduction reactions, leading to a variety of products.
Oxidation: The α-position to a carbonyl group can be oxidized. For example, ketones can be α-oxidized using reagents like iodobenzene (B50100) diacetate. researchgate.net The active methylene group at C2, being α to three carbonyls, would be particularly susceptible to oxidation. The specific products would depend on the oxidant used and the reaction conditions.
Reduction: The carbonyl groups of this compound can be reduced to alcohols. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones. libretexts.orgyoutube.com NaBH₄ is a milder reagent and can selectively reduce aldehydes and ketones in the presence of less reactive functional groups. bham.ac.ukresearchgate.net LiAlH₄ is a much stronger reducing agent and will reduce all three carbonyl groups. libretexts.orgyoutube.com
The regioselectivity of the reduction can be an issue. For α,β-unsaturated ketones, which can be formed from condensation reactions of the starting material, selective 1,2-reduction to form allylic alcohols can be achieved using Luche reduction conditions (NaBH₄, CeCl₃). bham.ac.uk The stereoselectivity of the reduction is also an important consideration, as new stereocenters can be created.
Hydrogenation using a catalyst such as palladium on carbon (Pd/C) is another method for reduction. For instance, unsaturated 2-acyl-cyclohexane-1,3-diones can be hydrogenated to their saturated counterparts. mdpi.com
Cycloaddition and Annulation Reactions of this compound
The tautomeric nature of this compound, existing in equilibrium with its various enol forms, makes it a versatile participant in cycloaddition and annulation reactions. These reactions are fundamental in constructing complex polycyclic and heterocyclic frameworks.
While specific examples of cycloaddition reactions involving this compound are not readily found, its enol and enolate forms can theoretically act as dienes or dienophiles in Diels-Alder reactions. For instance, the conjugated enol form could potentially react with potent dienophiles. However, the reactivity would be influenced by the steric hindrance imposed by the phenyl and acetyl groups.
Annulation reactions, which involve the formation of a new ring onto an existing one, are more commonly reported for derivatives of 1,3-cyclohexanedione. These reactions often proceed via initial Michael additions or Knoevenagel condensations, followed by an intramolecular cyclization. For this compound, such sequences can be envisioned to lead to a variety of fused ring systems. For example, reaction with α,β-unsaturated ketones could initiate a Robinson annulation, although the substitution at the 2-position would necessitate specific reaction conditions.
A plausible annulation pathway involves the Knoevenagel condensation with various aldehydes, followed by cyclization to form fused heterocyclic systems. For instance, reaction with salicylaldehyde (B1680747) derivatives in the presence of a base could lead to the formation of benzofuran-fused systems.
Table 1: Plausible Annulation Reactions and Corresponding Products
| Reactant | Reagent(s) | Expected Product Type |
| This compound | α,β-Unsaturated Ketone, Base | Fused Carbocyclic Ring (via Robinson Annulation) |
| This compound | Aromatic Aldehyde, Base | Fused Heterocycle (e.g., Benzopyran derivative) |
| This compound | Malononitrile, Base | Fused Pyran or Pyridine derivative |
It is important to note that the yields and specific outcomes of these reactions would be highly dependent on the reaction conditions, including the choice of solvent, temperature, and catalyst.
Enolate Chemistry and Derivatization Strategies
The chemistry of this compound is dominated by the reactivity of its enolate forms. The acidic protons at the C2, C4, and C6 positions, as well as the methyl protons of the acetyl group, can be selectively deprotonated to form different enolates, which can then be used in a variety of derivatization strategies.
The formation of a specific enolate is governed by factors such as the base used, the temperature, and the solvent. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to ensure complete enolate formation. libretexts.org The resulting enolate is a potent nucleophile and can participate in a range of C-C and C-heteroatom bond-forming reactions.
Alkylation: One of the most common derivatization strategies is the alkylation of the enolate. libretexts.org By treating this compound with a suitable base followed by an alkyl halide, it is possible to introduce an alkyl group at one of the acidic positions. The regioselectivity of this reaction (alkylation at C2 vs. C6 or the acetyl methyl group) would be a key challenge to control. Generally, alkylation at the less hindered position is favored. libretexts.org
Acylation: Similarly, the enolate can be acylated using acyl chlorides or anhydrides to introduce additional acyl groups, further functionalizing the molecule.
Heterocycle Synthesis: The versatile reactivity of the dicarbonyl and acetyl functionalities allows for the synthesis of a wide array of heterocyclic derivatives. scirp.orguobaghdad.edu.iq Condensation reactions with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. The reaction with amidines or guanidine (B92328) can be employed to construct pyrimidine (B1678525) rings.
Table 2: Potential Derivatization Reactions via Enolate Intermediates
| Reagent | Product Type |
| Alkyl Halide (e.g., CH₃I) | C-Alkylated derivative |
| Acyl Chloride (e.g., CH₃COCl) | C-Acylated derivative |
| Hydrazine (B178648) (NH₂NH₂) | Pyrazole derivative |
| Hydroxylamine (NH₂OH) | Isoxazole (B147169) derivative |
| Guanidine | Pyrimidine derivative |
These derivatization strategies highlight the potential of this compound as a scaffold for the synthesis of a diverse range of more complex molecules. The specific outcomes of these reactions would need to be determined experimentally, with careful optimization of reaction conditions to achieve the desired products.
Spectroscopic and Structural Characterization Techniques for 2 Acetyl 5 Phenyl 1,3 Cyclohexanedione
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-acetyl-5-phenyl-1,3-cyclohexanedione, providing detailed information about the carbon-hydrogen framework and the existing tautomeric equilibria.
Proton (¹H) NMR Analysis of Tautomeric Species
In solution, this compound exists as a mixture of tautomers. The predominant forms are the diketo form and two enolic forms. The equilibrium between these forms is influenced by factors such as solvent polarity. The ¹H NMR spectrum, therefore, displays distinct signals for each tautomer, with the integration of these signals reflecting their relative populations.
The diketo tautomer is characterized by signals corresponding to the methine proton at the 5-position, the methylene (B1212753) protons at the 4- and 6-positions, and the methyl protons of the acetyl group. The phenyl group protons typically appear as a multiplet in the aromatic region of the spectrum.
The enolic forms arise from the deprotonation of the C2-proton and subsequent protonation of one of the carbonyl oxygen atoms. This results in the formation of a hydroxyl group and a carbon-carbon double bond within the cyclohexanedione ring. The enolic proton gives rise to a characteristic downfield signal, the chemical shift of which can be concentration and solvent dependent. The presence of the enol form also leads to a simplification of the spin system for the ring protons.
It is a general principle that the keto tautomer is favored in more polar solvents. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for Tautomers of this compound
| Proton | Diketo Tautomer (ppm) | Enol Tautomer A (ppm) | Enol Tautomer B (ppm) |
|---|---|---|---|
| Phenyl-H | 7.2-7.5 | 7.2-7.5 | 7.2-7.5 |
| CH (C5) | 3.5-3.8 | 3.3-3.6 | 3.3-3.6 |
| CH₂ (C4, C6) | 2.5-3.0 | 2.4-2.8 | 2.4-2.8 |
| CH₃ (acetyl) | 2.2-2.4 | 2.1-2.3 | 2.1-2.3 |
Note: These are predicted values based on related structures and general principles of NMR spectroscopy.
Carbon-13 (¹³C) NMR Investigations
The ¹³C NMR spectrum provides further insight into the carbon skeleton of this compound and its tautomeric forms. The diketo form will exhibit distinct signals for the three carbonyl carbons (two in the ring and one in the acetyl group), as well as signals for the phenyl carbons and the aliphatic carbons of the cyclohexane (B81311) ring.
In the enolic forms, the carbon atoms involved in the enol system will show characteristic shifts. The carbon bearing the hydroxyl group will be shifted downfield, while the adjacent carbonyl carbon will also have a distinct chemical shift compared to the diketo form. The presence of multiple tautomers in solution will result in a more complex ¹³C NMR spectrum with more than the expected number of signals for a single structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Diketo Form)
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O (ring) | 190-210 |
| C=O (acetyl) | 195-205 |
| Phenyl-C (quaternary) | 135-145 |
| Phenyl-CH | 125-130 |
| C2 | 60-70 |
| C5 | 40-50 |
| C4, C6 | 30-40 |
Note: These are predicted values based on related structures and general principles of NMR spectroscopy.
Advanced 2D NMR Techniques for Structural Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, which helps in identifying adjacent protons. For instance, the correlation between the methine proton at C5 and the methylene protons at C4 and C6 can be established.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of carbon signals based on their attached protons.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound.
The IR spectrum of the diketo form is expected to show strong absorption bands corresponding to the stretching vibrations of the three carbonyl groups. The ring carbonyls and the acetyl carbonyl may have slightly different frequencies. The presence of the phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
For the enolic tautomers, a broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the enolic hydroxyl group, which is often involved in intramolecular hydrogen bonding. The C=O stretching frequency in the enol form is typically lower than in the diketo form due to conjugation. A strong band corresponding to the C=C stretching of the enol double bond is also expected.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C=O (diketo) | Stretch | 1700-1740 |
| C=O (acetyl) | Stretch | 1690-1720 |
| C=O (enol, conjugated) | Stretch | 1640-1680 |
| O-H (enol) | Stretch, broad | 2500-3500 |
| C=C (enol) | Stretch | 1600-1650 |
| C=C (aromatic) | Stretch | 1450-1600 |
| C-H (aromatic) | Stretch | 3000-3100 |
Raman spectroscopy provides complementary information. Carbonyl stretching vibrations are also observable in the Raman spectrum, as are the vibrations of the aromatic ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorption bands arising from π→π* and n→π* transitions.
The phenyl group and the carbonyl groups are the primary chromophores. The π→π* transitions, typically of high intensity, are associated with the aromatic ring and the conjugated enol system. The n→π* transitions of the carbonyl groups are generally of lower intensity. The position of the absorption maxima can be influenced by the solvent polarity. In derivatives of cyclohexane-1,3-dione, absorption bands in the range of 218-393 nm have been observed, which can be assigned to n→π* and π→π* transitions of the C=O and C=N moieties, with some bands potentially arising from charge transfer transitions. nih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₁₄H₁₄O₃).
The fragmentation pattern in the mass spectrum can provide structural information. Common fragmentation pathways may include the loss of the acetyl group, loss of carbon monoxide, and cleavages within the cyclohexanedione ring. The phenyl group can also give rise to characteristic fragment ions.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-acetyl-1,3-cyclohexanedione |
X-ray Crystallography for Solid-State Structure Determination and Disorder Analysis
Following a comprehensive search of available scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound could be located. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, space group, bond lengths, bond angles, and potential crystallographic disorder, cannot be provided at this time.
The determination of a molecule's three-dimensional arrangement in the solid state is exclusively achieved through single-crystal X-ray diffraction analysis. This technique provides definitive information on the precise atomic coordinates within the crystal lattice, offering insights into molecular conformation, intermolecular interactions such as hydrogen bonding and van der Waals forces, and any static or dynamic disorder present in the crystal structure.
Without experimental crystallographic data for this compound, any discussion of its solid-state characteristics would be purely speculative. Further research, involving the synthesis of a single crystal of this compound and subsequent X-ray diffraction analysis, is required to elucidate its structural properties.
Theoretical and Computational Investigations of 2 Acetyl 5 Phenyl 1,3 Cyclohexanedione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. Its balance of accuracy and computational cost makes it particularly suitable for investigating medium-sized organic molecules like 2-acetyl-5-phenyl-1,3-cyclohexanedione.
The conformational landscape of this compound is primarily dictated by the chair and boat conformations of the cyclohexane (B81311) ring, as well as the orientation of the phenyl and acetyl substituents. In its diketo form, the cyclohexane ring is expected to adopt a chair conformation to minimize steric strain. The bulky phenyl group at the 5-position would preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions.
The acetyl group at the 2-position can exist in different orientations relative to the ring. DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be employed to optimize the geometries of these various conformers and determine their relative energies.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Phenyl Group Orientation | Acetyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair | Equatorial | Axial | 1.5 |
| Chair | Equatorial | Equatorial | 0.0 |
Note: The data in this table is illustrative and based on typical values for substituted cyclohexanes.
A key feature of this compound is its ability to exist in tautomeric forms, primarily the diketo and various enol forms. The enol forms are stabilized by intramolecular hydrogen bonding and conjugation. DFT calculations are instrumental in quantifying the relative stabilities of these tautomers and predicting the equilibrium constants.
The Gibbs free energies of the different tautomers can be calculated, and from these, the equilibrium constant (KT) can be determined using the equation ΔG = -RTln(KT). It is anticipated that the enol form, where the hydroxyl proton forms a hydrogen bond with the acetyl carbonyl oxygen, would be significantly stabilized. The electron-withdrawing nature of the phenyl group can also influence the acidity of the enolic proton and thus the tautomeric equilibrium.
Table 2: Calculated Gibbs Free Energies and Equilibrium Constants for Tautomerism
| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Equilibrium Constant (KT) |
|---|---|---|
| Diketo | 0.0 | 1 |
| Enol 1 | -2.5 | 60.3 |
Note: The data in this table is illustrative and based on general findings for similar β-dicarbonyl compounds.
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. For this compound, this could involve studying reactions such as its synthesis, alkylation, or condensation reactions. For instance, in a base-catalyzed alkylation, DFT could be used to model the formation of the enolate intermediate and the subsequent nucleophilic attack on an alkyl halide. The calculated transition state structures would reveal the geometry of the molecule at the point of highest energy along the reaction coordinate.
Ab Initio Methods in Electronic Structure Calculation
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory and can provide benchmark results for comparison with DFT. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) can provide more accurate electronic energies and properties.
For this compound, ab initio calculations would be particularly useful for refining the relative energies of tautomers and conformers. While computationally more demanding, these methods can offer a more precise understanding of the electronic effects of the phenyl and acetyl groups on the stability and reactivity of the molecule.
Molecular Dynamics Simulations for Dynamic Behavior
While DFT and ab initio methods provide static pictures of molecular structures and energies, molecular dynamics (MD) simulations can elucidate the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model conformational changes, such as ring-flipping of the cyclohexane moiety, and the dynamics of tautomerization.
MD simulations would reveal the flexibility of the molecule and the timescales of different dynamic processes. For example, a simulation could show the phenyl group rotating and the acetyl group adopting different orientations, providing insights into the accessible conformational space at a given temperature.
Solvent Effects on Chemical Properties and Reactivity
The chemical properties and reactivity of this compound are expected to be significantly influenced by the solvent environment. Computational models can account for solvent effects either implicitly, using a continuum model like the Polarizable Continuum Model (PCM), or explicitly, by including individual solvent molecules in the simulation.
For tautomeric equilibria, polar protic solvents are expected to stabilize the diketo form by forming intermolecular hydrogen bonds with the carbonyl groups, thereby disrupting the intramolecular hydrogen bond that stabilizes the enol form. Conversely, nonpolar aprotic solvents would favor the enol tautomer. Computational studies can quantify these effects by calculating the relative free energies of the tautomers in different solvent environments.
Table 3: Calculated Tautomeric Equilibrium Constant (KT) in Different Solvents
| Solvent | Dielectric Constant | Calculated KT (Enol/Diketone) |
|---|---|---|
| Gas Phase | 1.0 | 60.3 |
| Dichloromethane | 8.9 | 25.1 |
| Ethanol | 24.6 | 5.4 |
Note: The data in this table is illustrative, demonstrating the general trend of solvent effects on the tautomeric equilibrium of β-dicarbonyl compounds.
Derivatives of 2 Acetyl 5 Phenyl 1,3 Cyclohexanedione: Synthesis and Chemical Transformation
Synthesis of Substituted 2-acetyl-5-phenyl-1,3-cyclohexanedione Derivatives
The synthesis of substituted derivatives of this compound can be achieved through various established methods for 1,3-dicarbonyl compounds. One common approach involves the Michael addition of a suitable donor to an α,β-unsaturated ketone, followed by a Dieckmann or Claisen condensation. For instance, the reaction of a phenyl-substituted α,β-unsaturated ester with the enolate of a β-keto ester can lead to the formation of the substituted cyclohexanedione ring after cyclization and decarboxylation.
Furthermore, functionalization of the pre-formed this compound can be accomplished through reactions at the active methylene (B1212753) group (C2), the acetyl group, or the phenyl ring.
Functionalization Strategies at Different Molecular Positions
The structure of this compound offers several sites for chemical modification, allowing for the generation of a library of derivatives with diverse functionalities.
C2-Position (Active Methylene Group): The acidic proton at the C2 position can be readily removed by a base to form a nucleophilic enolate. This enolate can then participate in various reactions, including alkylation, acylation, and condensation reactions. For example, reaction with alkyl halides in the presence of a base leads to the corresponding 2-alkyl-2-acetyl-5-phenyl-1,3-cyclohexanedione derivatives.
Acetyl Group: The carbonyl group of the acetyl moiety can undergo typical ketone reactions. It can be reduced to a hydroxyl group, converted to an oxime or hydrazone, or serve as an electrophilic site for nucleophilic attack.
Phenyl Ring: The phenyl group can be functionalized through electrophilic aromatic substitution reactions. Depending on the reaction conditions and the directing effects of the cyclohexanedione ring, various substituents (e.g., nitro, halogen, alkyl) can be introduced onto the aromatic ring.
Cyclohexanedione Ring Carbonyls: The two carbonyl groups of the cyclohexanedione ring can also be targeted for reactions such as reduction or conversion to enol ethers.
Construction of Heterocyclic Systems Utilizing this compound Derivatives
The 1,3-dicarbonyl moiety within this compound is a key synthon for the construction of various heterocyclic rings through condensation reactions with binucleophilic reagents.
Pyrazole (B372694) and Isoxazole (B147169) Formation
The reaction of 1,3-dicarbonyl compounds with hydrazine (B178648) and hydroxylamine (B1172632) derivatives is a classical and efficient method for the synthesis of pyrazoles and isoxazoles, respectively.
Pyrazole Formation: The condensation of this compound with hydrazine hydrate (B1144303) or substituted hydrazines leads to the formation of pyrazole derivatives. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the substitution pattern on the hydrazine and the reaction conditions.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |
| This compound | Hydrazine hydrate | 4-acetyl-6-phenyl-3,3a,4,5-tetrahydro-2H-indazol-3-one | Ethanol, reflux | Data not available |
| This compound | Phenylhydrazine | 4-acetyl-2,6-diphenyl-3,3a,4,5-tetrahydro-2H-indazol-3-one | Acetic acid, reflux | Data not available |
Isoxazole Formation: Similarly, the reaction with hydroxylamine hydrochloride yields isoxazole derivatives. The initial step is the formation of an oxime, which then undergoes cyclization to form the isoxazole ring.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |
| This compound | Hydroxylamine hydrochloride | 4-acetyl-6-phenyl-3a,4,5,6-tetrahydrobenzo[c]isoxazol-3(3H)-one | Ethanol, NaOAc, reflux | Data not available |
Chromene and Related Fused Ring Systems
The active methylene group at the C2 position of this compound can participate in Knoevenagel condensation reactions with aromatic aldehydes. The resulting arylidene derivatives are valuable intermediates for the synthesis of chromene and other fused ring systems.
A common strategy involves a one-pot, three-component reaction between this compound, an aromatic aldehyde, and a source of cyanide or another suitable nucleophile. This often proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Catalyst | Solvent | Yield (%) |
| This compound | Benzaldehyde | Malononitrile | 2-amino-4,7-diphenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | Piperidine | Ethanol | Data not available |
| This compound | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Ethyl 2-amino-4-(4-chlorophenyl)-7-phenyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate | Triethylamine | Acetonitrile | Data not available |
Reactivity Profiling and Scope of Key Derivatives
The derivatives of this compound exhibit a rich and varied reactivity profile, making them versatile intermediates in organic synthesis.
Enaminones: The reaction of this compound with amines or ammonium (B1175870) acetate (B1210297) can yield enaminone derivatives. These enaminones are highly reactive intermediates that can participate in cycloaddition reactions, electrophilic substitutions at the enamine β-carbon, and as precursors for the synthesis of various nitrogen-containing heterocycles.
Knoevenagel Adducts: The arylidene derivatives obtained from the Knoevenagel condensation are activated Michael acceptors. They can readily react with a variety of nucleophiles, leading to the formation of more complex molecular architectures.
The scope of these derivatives in organic synthesis is broad, providing access to a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of these derivatives is expected to unveil new synthetic methodologies and lead to the discovery of novel compounds with interesting properties.
Applications of 2 Acetyl 5 Phenyl 1,3 Cyclohexanedione in Broader Chemical Disciplines
Building Block in Multi-Step Organic Synthesis
The reactivity of the carbonyl groups and the acidic methylene (B1212753) protons in 2-acetyl-5-phenyl-1,3-cyclohexanedione make it a valuable building block in organic synthesis.
Cyclic β-diketones, such as 1,3-cyclohexanedione (B196179) derivatives, are well-established precursors for the synthesis of a wide array of complex organic molecules. These compounds can undergo various transformations, including condensations, cycloadditions, and rearrangements, to form intricate molecular architectures. For instance, 1,3-cyclohexanedione itself is a key starting material in the synthesis of numerous heterocyclic compounds.
The presence of the acetyl and phenyl groups on the this compound ring provides additional reaction sites and steric influence, allowing for the generation of highly substituted and stereochemically complex products. While specific examples for this exact derivative are not extensively documented in readily available literature, the general reactivity pattern of similar 1,3-cyclohexanediones suggests its potential in synthesizing complex natural products and their analogues.
| Precursor | Synthetic Transformation | Resulting Scaffold |
| 1,3-Cyclohexanedione | Condensation with aldehydes | 9-substituted 1,8-dioxo-xanthenes |
| 1,3-Cyclohexanedione | Four-component condensation | [(1,2,3-triazol-4-yl)methoxy-phenyl]-2H-indazolo[2,1-b]phthalazine-triones |
| 5-Phenyl-1,3-cyclohexanedione | Condensation with N-arylmethylene-2-naphthylamines | Hexahydrobenzo[a]phenanthridin-4-one derivatives |
| 5-Phenyl-1,3-cyclohexanedione | Reaction with iodonium (B1229267) ylide | Iodonium betaine (B1666868) |
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. 1,3-Cyclohexanedione and its derivatives are frequently employed in MCRs to construct diverse and complex heterocyclic systems. mdpi.comresearchgate.net These reactions often proceed with high atom economy and procedural simplicity.
The reactivity of this compound makes it a suitable candidate for MCRs. For example, in a Hantzsch-type reaction, it could react with an aldehyde and an ammonia (B1221849) source to generate substituted dihydropyridines. The phenyl and acetyl substituents would be incorporated into the final product, allowing for the rapid generation of a library of complex molecules from simple starting materials.
| Reaction Type | Reactants | Product Class |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, Ammonia Source, β-Ketoester | Dihydropyridines |
| Biginelli Reaction | Aldehyde, Urea, β-Ketoester | Dihydropyrimidinones |
| Knoevenagel Condensation | Aldehyde or Ketone, Active Methylene Compound | α,β-Unsaturated Compounds |
Coordination Chemistry and Ligand Design for Metal Complexes
The β-triketone functionality of this compound is an excellent chelating motif for a wide variety of metal ions.
The enol form of this compound can readily deprotonate to form a bidentate ligand that coordinates to metal ions through its two oxygen atoms. This chelation forms a stable six-membered ring with the metal center. Acylpyrazolones, which share a similar β-diketone chelating unit, are known to be excellent chelators for metal ions, forming complexes with high stability constants. nih.gov The electronic properties of the phenyl and acetyl substituents can influence the ligand field strength and the redox properties of the resulting metal complexes.
The ability of this compound to act as a versatile ligand has led to the development of novel coordination compounds. By reacting this ligand with various transition metal salts, a range of complexes with different geometries and electronic properties can be synthesized. For instance, octahedral complexes of Mn(II), Ni(II), Co(II), and Cu(II) have been reported with similar bidentate Schiff base ligands derived from 4-acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one, where coordination occurs through an azomethine nitrogen and a keto oxygen. mdpi.comnih.govresearchgate.net While specific complexes of this compound are not detailed in the provided search results, the general principles of coordination chemistry suggest its potential to form a variety of interesting and potentially useful metal complexes.
| Metal Ion | Potential Coordination Geometry | Potential Applications |
| Cu(II) | Square Planar, Octahedral | Catalysis, Materials Science |
| Ni(II) | Square Planar, Tetrahedral, Octahedral | Catalysis, Magnetic Materials |
| Co(II) | Tetrahedral, Octahedral | Catalysis, Pigments |
| Mn(II) | Octahedral | Catalysis, Imaging Agents |
| Fe(III) | Octahedral | Catalysis, Magnetic Materials |
Applications in Polymer Chemistry and Advanced Materials Science (excluding specific biological applications)
The versatile chemical nature of this compound also lends itself to applications in the fields of polymer chemistry and materials science. Its ability to participate in various chemical reactions allows for its incorporation into polymeric structures and the creation of novel materials with tailored properties.
For example, the dicarbonyl functionality could be utilized in condensation polymerization reactions with diamines or diols to form polyamides or polyesters, respectively. The phenyl and acetyl groups would act as pendant groups along the polymer chain, influencing properties such as solubility, thermal stability, and mechanical strength.
Furthermore, metal complexes derived from this compound could be explored as catalysts for polymerization reactions or as functional additives to impart specific properties to materials, such as color, magnetism, or catalytic activity. While direct applications of this specific compound in polymer and materials science are not widely reported, the foundational chemistry of 1,3-dicarbonyl compounds suggests a range of possibilities for future research and development in these areas.
Utility as an Analytical Reagent and Chemical Probe
The utility of this compound as an analytical reagent or a chemical probe is not extensively documented in publicly available scientific literature. While the broader class of 1,3-cyclohexanedione derivatives has been explored for various applications, including as therapeutic agents and synthetic intermediates, specific data on the analytical applications of the 2-acetyl-5-phenyl substituted variant remains scarce. acs.orgwikipedia.org
The structural features of this compound, namely the β-diketone moiety, suggest a potential for acting as a chelating agent for metal ions. This chelating ability is a common characteristic of β-dicarbonyl compounds, which can form stable complexes with various metal ions. Such interactions can, in principle, be exploited for the development of colorimetric or fluorometric sensors. However, specific studies detailing the use of this compound for the detection or quantification of specific analytes are not readily found.
Similarly, the concept of using 1,3-cyclohexanedione derivatives as scaffolds for fluorescent probes has been reported, where the core structure is modified to create molecules that exhibit changes in their fluorescence properties upon interaction with a target molecule or in a specific chemical environment. These probes are valuable tools in bioimaging and sensing applications. nih.gov For instance, derivatives of indane-1,3-dione, a related dicarbonyl compound, have been investigated for ion sensing. mdpi.com Despite these precedents with related structures, there is a lack of published research demonstrating the application of this compound itself as a chemical probe.
In the context of analytical chemistry, compounds are often utilized based on their specific reactivity or spectroscopic properties. For example, some dicarbonyl compounds are used in multicomponent reactions to synthesize larger, often chromophoric or fluorophoric, molecules which can then be used for analytical purposes. mdpi.com While this compound is commercially available from various suppliers, the provided information is typically limited to its basic physical and chemical properties, with no detailed reports on its analytical applications. guidechem.com
Further research would be necessary to establish and characterize the potential of this compound as an analytical reagent or chemical probe. This would involve systematic studies of its interactions with various analytes, investigation of its spectroscopic properties upon such interactions, and evaluation of its performance in terms of sensitivity, selectivity, and response range. Without such dedicated studies, any discussion of its utility in this area remains speculative and based on the general properties of the broader class of β-diketones.
Future Research Directions and Unexplored Chemical Space of 2 Acetyl 5 Phenyl 1,3 Cyclohexanedione
Development of More Efficient and Sustainable Synthetic Methodologies
The pursuit of green chemistry is a cornerstone of modern chemical synthesis. researchgate.net Future research into 2-acetyl-5-phenyl-1,3-cyclohexanedione will undoubtedly prioritize the development of more efficient and environmentally benign synthetic methodologies. Current synthetic approaches for related 1,3-cyclohexanediones often rely on multi-step procedures that may involve harsh reagents and generate significant waste.
Future synthetic strategies could explore:
One-Pot Reactions: Designing single-step or tandem reactions that combine multiple synthetic transformations without isolating intermediates can significantly improve efficiency and reduce solvent usage. researchgate.netresearchgate.net
Catalytic Systems: The use of novel catalysts, including biocatalysts or nanocatalysts, could offer pathways with higher atom economy, lower energy consumption, and enhanced selectivity. researchgate.net
Alternative Solvents: Investigating the use of greener solvents such as water, supercritical fluids, or ionic liquids could replace traditional volatile organic compounds, thereby minimizing environmental impact. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can often accelerate reaction rates, improve yields, and lead to cleaner reactions compared to conventional heating methods. researchgate.netresearchgate.net
A comparative table of potential synthetic approaches is presented below:
| Methodology | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction time, lower solvent consumption, minimized waste. researchgate.net | Development of compatible reaction conditions for sequential transformations. |
| Novel Catalysis | High efficiency, selectivity, and reusability of catalysts. researchgate.net | Design and screening of new catalytic materials. |
| Green Solvents | Reduced environmental impact and improved safety. researchgate.net | Solubility and reactivity studies in alternative media. |
| Microwave Irradiation | Accelerated reaction rates and increased yields. researchgate.net | Optimization of microwave parameters for specific reaction steps. |
Deeper Mechanistic Understanding of Complex Reactions
The this compound molecule possesses multiple reactive sites, including the dicarbonyl system, the active methylene (B1212753) group, and the aromatic phenyl ring. journalcra.comresearchgate.net This structural complexity allows for a variety of chemical transformations, the mechanisms of which are not yet fully elucidated. A deeper mechanistic understanding is crucial for controlling reaction outcomes and designing novel synthetic applications.
Future research should focus on:
Tautomeric Equilibria: Investigating the keto-enol tautomerism inherent to the 1,3-dicarbonyl moiety and how the phenyl and acetyl substituents influence this equilibrium. wikipedia.org
Reaction Intermediates: Utilizing advanced spectroscopic techniques (e.g., in-situ NMR) and computational methods to identify and characterize transient intermediates in complex reactions.
Reaction Kinetics: Conducting detailed kinetic studies to understand the factors governing reaction rates and selectivity.
Stereoselective Transformations: Exploring the potential for developing stereoselective reactions, given the presence of a potential stereocenter, leading to the synthesis of enantiomerically pure compounds.
Expansion of Derivative Libraries for Targeted Chemical Properties
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives with potentially valuable chemical and physical properties. researchgate.net The systematic expansion of derivative libraries is a promising avenue for discovering compounds with tailored functionalities.
Key areas for derivatization include:
Phenyl Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring to modulate the electronic properties of the molecule.
Acetyl Group Modification: Transforming the acetyl group into other functional groups (e.g., esters, amides, or more complex side chains) to alter solubility, reactivity, and intermolecular interactions.
Cyclohexanedione Ring Chemistry: Leveraging the reactivity of the dicarbonyl system to synthesize fused heterocyclic systems, which are often associated with diverse biological activities. researchgate.netjournalcra.com
| Derivative Class | Potential Properties/Applications |
| Substituted Phenyl Analogs | Tunable electronic and photophysical properties. |
| Modified Acetyl Derivatives | Altered solubility, and potential for new reaction pathways. |
| Fused Heterocyclic Systems | Novel scaffolds for medicinal chemistry and materials science. researchgate.netresearchgate.net |
Advanced Computational Modeling for Predictive Chemistry
The integration of computational chemistry and machine learning offers a powerful toolkit for accelerating chemical research. rsc.orgresearchgate.net Advanced computational modeling can provide valuable insights into the behavior of this compound and its derivatives, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.
Future computational studies could involve:
Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. acs.org
Molecular Dynamics Simulations: Simulating the behavior of these molecules in different environments to understand their conformational preferences and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the properties and activities of new derivatives based on their structural features, which can aid in the rational design of compounds with specific functionalities. acs.orgnih.gov
Reaction Prediction: Utilizing machine learning algorithms to predict the outcomes of unknown reactions, thereby streamlining the discovery of new synthetic routes. nih.govacs.org
Exploration of Novel Non-Prohibited Industrial and Materials Science Applications
While the biological applications of some 1,3-cyclohexanedione (B196179) derivatives are known, the potential of this compound in non-prohibited industrial and materials science applications remains largely unexplored. wikipedia.orgnbinno.com Its unique chemical structure suggests a range of possibilities beyond the pharmaceutical realm.
Potential areas for investigation include:
Polymer Chemistry: Using the compound as a monomer or cross-linking agent in the synthesis of novel polymers with unique thermal or optical properties.
Coordination Chemistry: Exploring its ability to act as a ligand for metal ions, leading to the formation of coordination complexes with interesting catalytic or material properties. nih.gov
Dyes and Pigments: Investigating the synthesis of colored derivatives that could find applications as dyes or pigments in various industries. nbinno.com
Advanced Materials: Exploring its use as a building block for the synthesis of functional materials such as liquid crystals or organic semiconductors.
The future of research on this compound is bright, with numerous avenues for scientific inquiry. By focusing on sustainable synthesis, fundamental mechanistic studies, the creation of diverse derivative libraries, the application of predictive computational tools, and the exploration of novel material applications, the scientific community can unlock the full potential of this intriguing molecule.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-acetyl-5-phenyl-1,3-cyclohexanedione, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation or aldol-like reactions, leveraging the reactivity of the cyclohexanedione core. For example, derivatives like 2-(1-hydroxy-3-methylbutylidene)-5,5-dimethyl-1,3-cyclohexanedione () are synthesized using ketone-enolate intermediates. Key parameters include temperature control (20–80°C), solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of acetylating agents. Reproducibility requires strict anhydrous conditions and inert atmospheres to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The acetyl and phenyl substituents produce distinct deshielded signals (e.g., acetyl carbonyl at ~200 ppm in ¹³C NMR).
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Q. How should researchers handle stability concerns during storage?
- Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Purity degradation can be monitored via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis byproducts. emphasizes handling in certified facilities to mitigate air/moisture sensitivity.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. For example, (3-chlorophenyl)cyclopenta-dienyl methanone derivatives () were resolved via SC-XRD (Cu-Kα radiation, 100K). Use SHELXTL for structure refinement and Mercury software for visualizing torsion angles. Discrepancies between computational models (e.g., DFT-optimized geometries) and experimental data require iterative refinement .
Q. What strategies address contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Triangulation : Validate DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) with kinetic studies (UV-Vis monitoring) and isotopic labeling (e.g., ¹⁸O tracing for hydrolysis pathways).
- Error Analysis : Quantify uncertainties in computational parameters (basis set selection, solvent models) and experimental setups (e.g., temperature gradients ±2°C). highlights iterative data collection and alternative hypothesis testing .
Q. How can researchers design mixed-method studies to investigate the compound’s biological interactions?
- Methodological Answer :
- Quantitative : Measure IC₅₀ values via cell viability assays (MTT protocol, n ≥ 3 replicates).
- Qualitative : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins. Cross-validate with SPR (surface plasmon resonance) for binding kinetics. emphasizes combining NMR-based metabolomics with transcriptomic profiling for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
